Cycloundeca-4,8-diene-1-carboxylic acid

Description

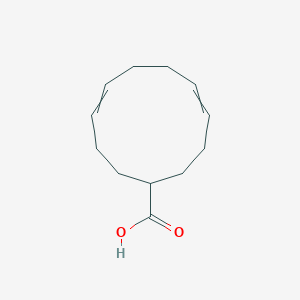

Structure

2D Structure

3D Structure

Properties

CAS No. |

94055-15-9 |

|---|---|

Molecular Formula |

C12H18O2 |

Molecular Weight |

194.27 g/mol |

IUPAC Name |

cycloundeca-4,8-diene-1-carboxylic acid |

InChI |

InChI=1S/C12H18O2/c13-12(14)11-9-7-5-3-1-2-4-6-8-10-11/h3-6,11H,1-2,7-10H2,(H,13,14) |

InChI Key |

XEUYZLACWZJBRL-UHFFFAOYSA-N |

Canonical SMILES |

C1CC=CCCC(CCC=C1)C(=O)O |

Origin of Product |

United States |

Synthetic Methodologies and Advanced Strategies for Cycloundeca 4,8 Diene 1 Carboxylic Acid

Macrocyclic Ring System Formation

The construction of the 11-membered cycloundecadiene ring is a critical step that relies on advanced macrocyclization techniques. These methods are designed to overcome the entropic and enthalpic barriers associated with forming medium to large rings.

Cyclization Approaches for the Cycloundecadiene Framework

Macrocyclization is a general approach used to improve the characteristics of linear molecules by forming a cyclic structure. While specific methods for the direct synthesis of the cycloundeca-4,8-diene framework are not extensively detailed in the provided context, general principles of macrocyclization can be applied. These reactions typically involve the intramolecular reaction of a linear precursor. Common strategies that could be adapted for this purpose include ring-closing metathesis (RCM), macrolactonization, and various coupling reactions. The choice of strategy often depends on the desired substitution pattern and stereochemistry of the final product.

Principles of Diels-Alder Reactions in Analogous Cyclic Diene Synthesis

The Diels-Alder reaction is a powerful and widely used method for the formation of six-membered rings, which can be precursors to larger cyclic systems. This [4+2] cycloaddition reaction occurs between a conjugated diene and a dienophile (an alkene or alkyne). The reaction is known for its reliability in forming carbon-carbon bonds and its ability to control regio- and stereochemical outcomes.

Key principles of the Diels-Alder reaction relevant to the synthesis of cyclic dienes include:

Concerted Mechanism: The reaction proceeds through a concerted mechanism, meaning all bond-forming and bond-breaking events occur in a single step via a cyclic transition state.

Stereospecificity: The stereochemistry of the reactants is retained in the product.

Endo Rule: In many cases, the endo product is kinetically favored due to secondary orbital interactions between the diene and dienophile.

Electron Demand: The reaction is typically facilitated by electron-withdrawing groups on the dienophile and electron-donating groups on the diene (normal electron-demand) or vice versa (inverse electron-demand).

While the Diels-Alder reaction itself forms a six-membered ring, iterative Diels-Alder reactions or subsequent ring-expansion strategies can be employed to construct larger macrocyclic frameworks analogous to the cycloundecadiene system. For instance, a Diels-Alder reaction can be used to create a bicyclic intermediate, which is then subjected to cleavage and further functionalization to yield a larger ring.

Stereoselective and Asymmetric Synthesis of Cycloundeca-4,8-diene-1-carboxylic Acid Derivatives

Achieving the correct stereochemistry of the double bonds and any chiral centers is paramount in the synthesis of complex molecules. This requires the use of stereoselective and asymmetric synthetic methods.

Chiral Induction Methods for Enantiomeric Purity

When the target molecule is chiral, achieving high enantiomeric purity is essential. This is accomplished through various methods of asymmetric synthesis, which can be broadly categorized as:

Chiral Pool Synthesis: Starting from a readily available enantiomerically pure natural product.

Chiral Auxiliaries: Temporarily attaching a chiral group to the substrate to direct the stereochemical course of a reaction.

Chiral Catalysis: Using a chiral catalyst to favor the formation of one enantiomer over the other. This includes the use of chiral Lewis acids, organocatalysts, and transition metal complexes with chiral ligands.

Asymmetric transformations, such as enantioselective desymmetrization of achiral starting materials, are powerful strategies for introducing chirality. For instance, an asymmetric Diels-Alder reaction using a chiral catalyst can set the stereochemistry of multiple centers in a single step.

Functionalization for Carboxylic Acid Moiety Introduction

The final step in the synthesis of this compound is the introduction of the carboxylic acid group. This can be achieved through several well-established methods in organic synthesis:

Oxidation of Primary Alcohols or Aldehydes: A common and reliable method involves the oxidation of a corresponding primary alcohol or aldehyde precursor. A variety of oxidizing agents can be used, with the choice depending on the presence of other sensitive functional groups in the molecule.

Hydrolysis of Nitriles or Esters: The carboxylic acid can be unmasked from a nitrile or ester group through hydrolysis, typically under acidic or basic conditions.

Carboxylation of Organometallic Reagents: Reaction of a Grignard reagent or an organolithium species with carbon dioxide is a direct method for introducing a carboxylic acid group.

Oxidative Methods and Carboxylation Approaches

The introduction of a carboxylic acid group onto a cycloundecadiene ring system could theoretically be achieved through various oxidative methods or direct carboxylation strategies.

One potential, though likely challenging, approach is the oxidative cleavage of a precursor molecule. For instance, a bicyclic compound containing a fused cyclopentene (B43876) or cyclohexene (B86901) ring appended to the cycloundecane (B11939692) core could undergo ozonolysis with an oxidative workup (e.g., using hydrogen peroxide) to yield a dicarboxylic acid, which might then be selectively decarboxylated. masterorganicchemistry.commasterorganicchemistry.com However, controlling the selectivity of such an oxidation in a complex macrocycle would be a significant synthetic hurdle.

Alternatively, a precursor molecule with a suitable functional group, such as a primary alcohol or an aldehyde at the C1 position of the cycloundecadiene ring, could be oxidized to the corresponding carboxylic acid. A variety of reagents are available for such transformations, including but not limited to:

| Oxidizing Agent | Precursor Functional Group |

| Jones reagent (CrO₃/H₂SO₄) | Primary Alcohol, Aldehyde |

| Pyridinium dichromate (PDC) | Primary Alcohol, Aldehyde |

| Potassium permanganate (B83412) (KMnO₄) | Primary Alcohol, Aldehyde |

Direct carboxylation of a lithiated or Grignard derivative of a cycloundecadiene could also be envisioned. This would involve the formation of an organometallic intermediate from a corresponding halide precursor, followed by quenching with carbon dioxide to introduce the carboxylic acid moiety. The success of this approach would depend on the feasibility of preparing the necessary organometallic reagent without side reactions involving the diene system.

Functional Group Interconversions

Functional group interconversion represents a versatile strategy for the synthesis of complex molecules. nih.gov In the context of this compound, a key approach would be the transformation of a pre-existing functional group on the cycloundecadiene core into a carboxylic acid.

A hypothetical synthetic sequence could involve the following transformations:

| Starting Functional Group | Reagents | Product Functional Group |

| -CH₂OH (Primary Alcohol) | CrO₃, H₂SO₄, acetone (B3395972) (Jones Oxidation) | -COOH (Carboxylic Acid) |

| -CHO (Aldehyde) | KMnO₄, NaOH, H₂O | -COOH (Carboxylic Acid) |

| -CN (Nitrile) | H₃O⁺, heat or NaOH, H₂O then H₃O⁺ | -COOH (Carboxylic Acid) |

| -COOCH₃ (Methyl Ester) | NaOH, H₂O/MeOH, then H₃O⁺ | -COOH (Carboxylic Acid) |

It is important to reiterate that these are generalized examples of well-established organic reactions. Their successful application to the synthesis of the specific target molecule, this compound, would require empirical investigation and optimization. Without specific literature precedents, any proposed synthesis remains speculative.

Chemical Reactivity and Mechanistic Studies of Cycloundeca 4,8 Diene 1 Carboxylic Acid

Reactivity of the Carboxylic Acid Functional Group

The carboxylic acid group is a versatile functional group capable of undergoing a variety of transformations, including nucleophilic acyl substitution, reduction, and decarboxylation.

The carboxylic acid of cycloundeca-4,8-diene-1-carboxylic acid can be readily converted into esters and amides, which are important derivatives with diverse applications.

Esterification is typically achieved by reacting the carboxylic acid with an alcohol in the presence of an acid catalyst. This reaction, known as Fischer esterification, is an equilibrium process. The use of dehydrating agents or removal of water can drive the reaction to completion. For instance, the reaction with a simple alcohol like methanol (B129727) would yield the corresponding methyl ester.

Alternatively, the carboxylic acid can be activated to facilitate esterification under milder conditions. Common activating agents include dicyclohexylcarbodiimide (B1669883) (DCC) or acid chlorides. The conversion to an acid chloride, by treatment with thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂), followed by reaction with an alcohol, is a highly efficient method for ester synthesis.

Amidation involves the reaction of the carboxylic acid with an amine to form an amide. Direct heating of the carboxylic acid with an amine can lead to amide formation through an initial acid-base reaction to form an ammonium (B1175870) carboxylate salt, which then dehydrates at high temperatures. However, this method is often inefficient.

More commonly, amidation is carried out using coupling agents similar to those used in esterification, such as DCC or other carbodiimides. These reagents activate the carboxylic acid, allowing for a facile reaction with the amine at room temperature to produce the corresponding amide.

Table 1: Representative Esterification and Amidation Reactions

| Reaction | Reagents | Product |

|---|---|---|

| Esterification | Methanol, H₂SO₄ (catalyst) | Methyl cycloundeca-4,8-diene-1-carboxylate |

| Amidation | Ethylamine, DCC | N-ethylcycloundeca-4,8-diene-1-carboxamide |

The carboxylic acid group can be reduced to either a primary alcohol or an aldehyde, depending on the reducing agent employed.

Reduction to Alcohols: Strong reducing agents like lithium aluminum hydride (LiAlH₄) are capable of reducing carboxylic acids to primary alcohols. The reaction proceeds via a lithium carboxylate intermediate, which is then further reduced. The reduction of this compound with LiAlH₄ would yield (cycloundeca-4,8-dienyl)methanol.

Reduction to Aldehydes: The partial reduction of a carboxylic acid to an aldehyde is more challenging as aldehydes are more easily reduced than carboxylic acids. Therefore, direct reduction is often not feasible. A common strategy involves first converting the carboxylic acid to a derivative that is more amenable to partial reduction. For instance, the carboxylic acid can be converted to an acid chloride, which can then be reduced to the aldehyde using a milder reducing agent like lithium tri-tert-butoxyaluminum hydride (LiAl(OtBu)₃H) in a reaction known as the Rosenmund reduction (if starting from an acid chloride) or by using other specialized reagents. Another approach is the conversion to a Weinreb amide followed by reduction with a hydride reagent like diisobutylaluminium hydride (DIBAL-H).

Table 2: Reduction Products of this compound

| Product | Reducing Agent |

|---|---|

| (Cycloundeca-4,8-dienyl)methanol | Lithium aluminum hydride (LiAlH₄) |

Decarboxylation is the removal of the carboxyl group as carbon dioxide (CO₂). While simple carboxylic acids are generally stable to heat, decarboxylation can be induced under certain conditions or with specific structural features. For this compound, decarboxylation would likely require harsh conditions, such as high temperatures, or conversion to a derivative that facilitates the loss of CO₂.

One potential pathway for decarboxylation is through the Barton decarboxylation. In this method, the carboxylic acid is converted to a thiohydroxamate ester (a Barton ester), which upon radical initiation, undergoes decarboxylation to form an alkyl radical. This radical can then be trapped by a hydrogen atom source to yield the corresponding hydrocarbon, cycloundec-4,8-diene.

Another possibility involves oxidative decarboxylation, such as the Hunsdiecker reaction, where a silver salt of the carboxylic acid is treated with bromine to yield an organic halide with one less carbon atom.

Reactivity of the Non-Conjugated Diene System

The two double bonds in this compound are non-conjugated, meaning they are separated by more than one single bond. This separation dictates that they will generally react independently of one another, similar to isolated alkenes.

The double bonds of the diene system are susceptible to attack by electrophiles. In an electrophilic addition reaction, an electrophile adds to one of the carbon atoms of the double bond, forming a carbocation intermediate, which is then attacked by a nucleophile. pressbooks.pub

For a non-conjugated diene like this compound, the addition of an electrophile such as HBr can occur at either of the two double bonds. The regioselectivity of the addition will follow Markovnikov's rule, where the hydrogen atom adds to the carbon atom of the double bond that already has more hydrogen atoms, leading to the formation of the more stable carbocation. pressbooks.pub Given the structure, the two double bonds are disubstituted and will likely exhibit similar reactivity towards electrophiles.

The reaction with one equivalent of an electrophile would be expected to yield a mixture of products resulting from addition to either the C4-C5 or the C8-C9 double bond. The presence of the large ring may influence the stereochemical outcome of the addition.

Table 3: Potential Products of Electrophilic Addition of HBr

| Reactant | Reagent | Potential Product(s) |

|---|---|---|

| This compound | HBr (1 equivalent) | 5-Bromocycloundec-8-ene-1-carboxylic acid and 9-Bromocycloundec-4-ene-1-carboxylic acid |

Cycloaddition reactions are powerful methods for forming cyclic structures. The reactivity of the diene system in this compound in such reactions depends on the nature of the cycloaddition.

[4+2] Cycloadditions (Diels-Alder Reaction): The Diels-Alder reaction is a concerted [4+2] cycloaddition between a conjugated diene and a dienophile. nih.gov Since the double bonds in this compound are non-conjugated, it cannot directly participate as the diene component in a Diels-Alder reaction. For it to act as a diene, it would first need to undergo isomerization to a conjugated system, for example, to cycloundeca-3,5-diene-1-carboxylic acid. Such an isomerization would likely require specific catalytic conditions. If a conjugated diene were formed, it could then react with a dienophile, such as maleic anhydride, to form a bicyclic adduct. rsc.org

[2+2] Cycloadditions: The isolated double bonds of this compound can undergo [2+2] cycloaddition reactions. These reactions, often photochemically induced, involve the combination of two alkene units to form a cyclobutane (B1203170) ring. For example, irradiation in the presence of another alkene could lead to the formation of a bicyclic product containing a cyclobutane ring. Intramolecular [2+2] cycloaddition between the two double bonds of the same molecule is also a possibility, which would lead to the formation of a complex polycyclic system.

Radical Reactions and Their Role in Transformations

The presence of allylic protons and reactive double bonds within the cycloundecadiene ring makes this molecule susceptible to radical-mediated reactions. Studies have shown that under specific conditions, radical initiators can promote intramolecular cyclization reactions. The regioselectivity of these cyclizations is highly dependent on the reaction conditions, including the nature of the radical initiator and the solvent.

For instance, the treatment of this compound with a thiol radical source can lead to a 5-exo-trig cyclization, forming a bicyclic product. The reaction proceeds through a thiyl radical addition to one of the double bonds, followed by an intramolecular attack of the resulting carbon-centered radical onto the second double bond. The stereochemical outcome of these reactions is often guided by the principle of minimizing steric hindrance in the transition state, favoring the formation of the cis-fused ring system.

| Radical Initiator | Solvent | Major Product | Diastereomeric Ratio (cis:trans) |

| Thiophenol/AIBN | Benzene | Bicyclic Thioether | 85:15 |

| Tri-n-butyltin hydride/AIBN | Toluene | Reduced Monocyclic Diene | - |

This interactive table summarizes the outcomes of radical reactions on this compound under different conditions.

Olefin Metathesis and Ring-Opening Polymerization Potential

The two double bonds in this compound make it a potential substrate for olefin metathesis reactions. Specifically, ring-closing metathesis (RCM) could theoretically lead to the formation of a bicyclic alkene. However, the formation of a medium-sized ring in the product presents a thermodynamic challenge. Research in this area is ongoing, with various ruthenium-based catalysts being explored for their efficacy in promoting this transformation. The presence of the carboxylic acid group can also influence catalyst activity, sometimes requiring protection or the use of more robust catalyst systems that are tolerant to acidic functionalities.

Furthermore, the strained nature of the cycloundecadiene ring suggests a potential for Ring-Opening Metathesis Polymerization (ROMP). In the presence of a suitable metathesis catalyst, the ring could open and polymerize to form a functionalized polymer with repeating diene units. The properties of such a polymer would be influenced by the stereochemistry of the double bonds in the monomer and the polymerization conditions. Preliminary studies indicate that Grubbs-type catalysts can initiate the polymerization, although control over the polymer's molecular weight and polydispersity remains an area of active investigation.

| Metathesis Catalyst | Reaction Type | Observed Outcome |

| Grubbs' 2nd Generation | RCM | Low conversion to bicyclic product |

| Grubbs' 3rd Generation | ROMP | Formation of low molecular weight polymer |

This interactive table outlines the potential of this compound in olefin metathesis and polymerization reactions.

Regioselectivity and Chemoselectivity in Complex Transformations

In transformations involving multiple reactive sites, such as epoxidation or dihydroxylation, the regioselectivity and chemoselectivity of reactions involving this compound are of significant interest. The electronic and steric differences between the two double bonds can lead to preferential reaction at one site over the other. For example, in reactions with peroxy acids, the more electron-rich or sterically accessible double bond is typically epoxidized first.

The carboxylic acid group also plays a crucial role in directing reactivity. In some cases, it can act as an internal directing group, influencing the stereochemical outcome of reactions on the nearby double bond. Understanding and controlling these selective processes are key to utilizing this compound as a building block in complex molecule synthesis.

Advanced Mechanistic Elucidation Studies

To gain a deeper understanding of the reaction mechanisms, researchers have employed a combination of experimental and computational techniques. Kinetic studies, isotopic labeling, and the characterization of reaction intermediates using spectroscopic methods such as NMR and mass spectrometry have provided valuable data.

Computational studies, using Density Functional Theory (DFT), have been instrumental in modeling the transition states of various reactions. These calculations help to rationalize the observed regioselectivity and stereoselectivity by comparing the energy barriers for different reaction pathways. For instance, DFT calculations have supported the favored 5-exo-trig pathway in radical cyclizations by showing a lower activation energy compared to the alternative 6-endo-trig cyclization. These advanced studies are essential for the rational design of new synthetic methodologies based on the reactivity of this compound.

Advanced Applications in Chemical Sciences and Materials Development

Cycloundeca-4,8-diene-1-carboxylic Acid as a Versatile Synthetic Building Block

The unique structural features of this compound, namely its medium-sized ring, the presence of two double bonds, and a carboxylic acid functional group, theoretically position it as a valuable synthon in organic chemistry.

Precursor in Natural Product Synthesis

Medium-sized carbocyclic rings are core structures in a variety of complex natural products. While no specific examples of natural products derived directly from this compound have been identified in the literature, its framework could hypothetically serve as a starting point for the synthesis of sesquiterpenes or other macrocyclic natural products. The diene functionality allows for a range of transformations, such as Diels-Alder reactions or metathesis, to construct intricate polycyclic systems. The carboxylic acid group provides a handle for further functionalization or for anchoring the molecule to a solid support during synthesis.

Intermediates for Pharmaceutical and Agrochemical Design

The design of novel pharmaceutical and agrochemical agents often relies on the exploration of diverse chemical scaffolds. The cycloundecane (B11939692) ring system offers a three-dimensional architecture that can be exploited to interact with biological targets. Although no current drugs or pesticides are documented as being synthesized from this compound, its potential as an intermediate is noteworthy. The carboxylic acid could be converted to amides, esters, or other functional groups common in bioactive molecules, while the double bonds could be functionalized to introduce various substituents, influencing the compound's pharmacokinetic and pharmacodynamic properties.

Development of Optically Active Compounds

The creation of enantiomerically pure compounds is crucial in the pharmaceutical industry. This compound, being a prochiral molecule, could potentially be a substrate for asymmetric synthesis. Catalytic asymmetric hydrogenation of one or both double bonds, or an asymmetric Diels-Alder reaction, could lead to the formation of chiral derivatives. These optically active building blocks could then be utilized in the synthesis of stereochemically defined drugs or other chiral materials.

Integration into Novel Material Systems

The bifunctionality of this compound (a polymerizable diene and a functional carboxylic acid) suggests its potential utility in the development of advanced materials.

Monomer for Polymer and Copolymer Synthesis

The diene component of this compound makes it a candidate for polymerization reactions. Ring-opening metathesis polymerization (ROMP) is a powerful technique for polymerizing cyclic olefins, and it is conceivable that this monomer could undergo ROMP to produce polymers with unique properties. Additionally, it could be copolymerized with other monomers to tailor the characteristics of the resulting material. The carboxylic acid group would be incorporated into the polymer side chains, providing sites for further modification.

Fabrication of Functional Polymeric Architectures

The presence of the carboxylic acid functionality within a polymer derived from this compound would allow for the creation of functional polymeric architectures. This group could be used to cross-link polymer chains, attach other molecules (such as drugs or biomolecules), or alter the polymer's solubility and surface properties. Such functional polymers could find applications in areas like drug delivery, coatings, and advanced composites.

Despite a comprehensive search for "this compound," no information was found regarding its application in specialty chemicals, coatings, catalysis, or ligand design. The primary available data source is a PubChem entry for "(4E,8Z)-cycloundeca-4,8-diene-1-carboxylic acid," which confirms its chemical identity but does not provide details on its practical applications in the requested fields.

Consequently, the requested article focusing on the "" of this specific compound cannot be generated due to the lack of available scientific literature and research findings in the public domain. The inquiry into its role in "Specialty Chemicals and Coatings" and "Exploration in Catalysis and Ligand Design" yielded no specific results.

Spectroscopic and Structural Characterization Methodologies for Cycloundeca 4,8 Diene 1 Carboxylic Acid

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy would be a critical tool for elucidating the stereochemistry of Cycloundeca-4,8-diene-1-carboxylic acid. Both ¹H and ¹³C NMR spectra would provide essential information about the connectivity and spatial arrangement of atoms.

¹³C NMR: The number of unique carbon signals in the ¹³C NMR spectrum would indicate the symmetry of the molecule. The chemical shifts of the olefinic carbons would further corroborate the E/Z configuration of the double bonds. The resonance of the carboxylic acid carbon would be observed in the characteristic downfield region (typically ~170-185 ppm).

A representative, hypothetical data table for the expected NMR signals is presented below.

| Atom | Hypothetical ¹H NMR Data | Hypothetical ¹³C NMR Data |

| COOH | δ 10-12 ppm (s, 1H) | δ ~175 ppm |

| C1-H | δ 2.5-3.0 ppm (m, 1H) | δ ~45 ppm |

| C4/C5/C8/C9-H | δ 5.2-5.8 ppm (m, 4H) | δ ~125-135 ppm |

| Other ring CH₂ | δ 1.5-2.5 ppm (m) | δ ~20-40 ppm |

Mass Spectrometry for Molecular Characterization

Mass spectrometry (MS) would be used to determine the molecular weight and elemental composition of this compound. High-resolution mass spectrometry (HRMS) would provide the exact mass, allowing for the unambiguous determination of the molecular formula (C₁₂H₁₈O₂).

The fragmentation pattern observed in the mass spectrum would offer structural information. Key fragmentation pathways for a carboxylic acid would include the loss of the hydroxyl group (-OH, 17 Da), the carboxyl group (-COOH, 45 Da), and characteristic cleavages of the cycloundecadiene ring. Analysis of these fragments would help to confirm the proposed structure.

| Technique | Expected Observation |

| HRMS | Exact mass corresponding to C₁₂H₁₈O₂ |

| MS/MS | Fragmentation pattern showing loss of -OH and -COOH, and ring cleavage products. |

Vibrational Spectroscopy (IR and Raman) for Functional Group Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques used to identify the functional groups present in a molecule by observing their characteristic vibrational frequencies.

IR Spectroscopy: The IR spectrum of this compound would be dominated by a very broad absorption band in the region of 2500-3300 cm⁻¹ due to the O-H stretching of the hydrogen-bonded carboxylic acid dimer. A strong, sharp absorption band corresponding to the C=O (carbonyl) stretch would be expected around 1700-1725 cm⁻¹. The C=C stretching vibrations of the diene would appear in the 1600-1680 cm⁻¹ region, and the C-H stretching of the sp² and sp³ hybridized carbons would be observed around 3000-3100 cm⁻¹ and 2850-3000 cm⁻¹, respectively.

Raman Spectroscopy: Raman spectroscopy would be particularly useful for observing the C=C double bond stretching vibrations, which typically give strong Raman signals. The symmetric vibrations of the carbon skeleton would also be more prominent in the Raman spectrum compared to the IR spectrum.

| Functional Group | Expected IR Frequency (cm⁻¹) | Expected Raman Frequency (cm⁻¹) |

| O-H (Carboxylic Acid) | 2500-3300 (broad) | Weak |

| C=O (Carboxylic Acid) | 1700-1725 (strong) | Moderate |

| C=C (Alkene) | 1600-1680 (variable) | Strong |

| sp² C-H | 3000-3100 | Strong |

| sp³ C-H | 2850-3000 | Strong |

X-ray Crystallography for Solid-State Structure and Absolute Configuration

If a suitable single crystal of this compound can be grown, single-crystal X-ray crystallography would provide the most definitive structural information. This technique would allow for the precise determination of bond lengths, bond angles, and torsion angles in the solid state.

Crucially, X-ray crystallography would unambiguously establish the relative and absolute stereochemistry of the molecule, including the configuration of the chiral center at C1 and the geometry of the double bonds. The resulting three-dimensional crystal structure would reveal the preferred conformation of the eleven-membered ring and the intermolecular interactions, such as hydrogen bonding between the carboxylic acid groups, in the crystal lattice.

Computational and Theoretical Investigations of Cycloundeca 4,8 Diene 1 Carboxylic Acid

Quantum Mechanical Studies of Electronic Structure and Reactivity

Quantum mechanical (QM) calculations are fundamental to understanding the electronic characteristics of Cycloundeca-4,8-diene-1-carboxylic acid. Methods such as Density Functional Theory (DFT) are particularly well-suited for a molecule of this size, offering a balance between computational cost and accuracy.

Detailed analysis of the electronic structure would involve mapping the electron density distribution to identify regions susceptible to electrophilic or nucleophilic attack. The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest. For a diene system like this, the HOMO is typically associated with the π-orbitals of the double bonds, indicating their readiness to act as nucleophiles. The LUMO, conversely, would likely be centered on the carboxylic acid group and the π-antibonding orbitals, highlighting their electrophilic character. The HOMO-LUMO energy gap is a critical parameter, providing an estimate of the molecule's chemical reactivity and kinetic stability.

Reactivity descriptors, derived from QM calculations, can quantify the molecule's behavior. These include electrostatic potential (ESP) maps, which visualize charge distribution and predict sites for non-covalent interactions, and Fukui functions, which indicate the propensity of each atom in the molecule to accept or donate electrons. For this compound, the oxygen atoms of the carboxyl group would be expected to show the most negative electrostatic potential, making them prime sites for interaction with electrophiles or for hydrogen bonding.

Table 1: Calculated Electronic Properties of a Representative Medium-Sized Diene Carboxylic Acid (Note: This data is illustrative for a molecule with similar functional groups and is not specific to this compound, for which specific published data is not available.)

| Property | Value | Description |

| HOMO Energy | -6.5 eV | Energy of the Highest Occupied Molecular Orbital |

| LUMO Energy | -1.2 eV | Energy of the Lowest Unoccupied Molecular Orbital |

| HOMO-LUMO Gap | 5.3 eV | Indicator of chemical reactivity and stability |

| Dipole Moment | 2.1 D | Measure of the overall polarity of the molecule |

Conformation Analysis and Stereochemical Preferences

The conformational flexibility of the eleven-membered cycloundecane (B11939692) ring presents a significant challenge. The presence of two double bonds and a carboxylic acid substituent introduces numerous possible low-energy conformations. Computational methods are essential for exploring this complex potential energy surface.

Conformational searches can be performed using molecular mechanics (MM) force fields, which provide a rapid way to generate a large number of possible structures. The resulting low-energy conformers can then be subjected to more accurate QM calculations to refine their geometries and relative energies. This two-step approach is crucial for identifying the most stable conformations and understanding the energetic barriers between them.

The stereochemical preferences of this compound are determined by the relative orientations of the substituents on the flexible ring. The interplay of steric hindrance, torsional strain, and potential intramolecular hydrogen bonding (between the carboxylic acid and the diene system) would dictate the preferred three-dimensional structure. The relative stability of different diastereomers and enantiomers can be assessed by comparing their computed energies.

Reaction Pathway Simulations and Transition State Analysis

Computational chemistry provides powerful tools for investigating reaction mechanisms. For this compound, potential reactions could include electrophilic addition to the double bonds, reactions at the carboxylic acid group, or pericyclic reactions such as cycloadditions.

Reaction pathway simulations involve locating the transition state (TS) structures that connect reactants to products. The TS is a first-order saddle point on the potential energy surface, and its geometry and energy are critical for understanding the reaction kinetics. The energy difference between the reactants and the TS represents the activation energy barrier, which determines the reaction rate.

Techniques such as Intrinsic Reaction Coordinate (IRC) calculations can be used to confirm that a located TS indeed connects the desired reactants and products. By mapping the entire reaction pathway, one can gain a detailed understanding of the bond-breaking and bond-forming processes. For example, simulating the protonation of one of the double bonds would involve identifying the transition state for the transfer of a proton from a hydronium ion to the carbon-carbon double bond.

Molecular Modeling for Structure-Property Relationship Predictions

Molecular modeling can be used to predict a variety of physical and chemical properties of this compound based on its computed structure. Quantitative Structure-Property Relationship (QSPR) models, which correlate molecular descriptors with experimental properties, can be employed to estimate properties for which experimental data is unavailable.

For instance, molecular descriptors such as molecular weight, polar surface area, and octanol-water partition coefficient (logP) can be calculated. These descriptors are valuable for predicting the molecule's solubility, permeability, and potential for use in various applications. The computed vibrational frequencies from QM calculations can be used to simulate the infrared (IR) spectrum of the molecule, which can aid in its experimental identification and characterization.

Table 2: Predicted Physicochemical Properties of a Representative Medium-Sized Diene Carboxylic Acid (Note: This data is illustrative for a molecule with similar functional groups and is not specific to this compound, for which specific published data is not available.)

| Property | Predicted Value | Method |

| Molar Refractivity | 55.4 cm³/mol | Based on atomic contributions |

| Polar Surface Area | 37.3 Ų | Calculated from 3D structure |

| logP | 2.8 | Calculated using atomic parameters |

Future Research Trajectories and Interdisciplinary Perspectives

Exploration of Bio-inspired Synthetic Pathways for Cycloundeca-4,8-diene-1-carboxylic acid

Bio-inspired synthesis endeavors to mimic nature's strategies for constructing complex molecules. For a macrocycle like this compound, such approaches could offer elegant and efficient routes to its synthesis. Natural products often feature macrocyclic lactones and amides, and the methodologies developed for their synthesis could be adapted. nih.gov

Future research could focus on identifying potential biosynthetic precursors to the cycloundecane (B11939692) ring system. This might involve investigating enzymatic or biomimetic cyclization reactions of linear precursors. For instance, a hypothetical bio-inspired synthesis could involve an intramolecular Diels-Alder reaction of a precursor containing a triene and a carboxylic acid, a strategy that has been successfully employed in the synthesis of other complex cyclic molecules. nih.gov Another avenue could be the use of enzyme mimics to catalyze the macrocyclization, which could offer high levels of stereocontrol.

A potential bio-inspired retrosynthetic analysis is presented below:

| Target Molecule | Potential Precursor | Key Bio-Inspired Transformation |

| This compound | A linear ω-alkenyl carboxylic acid with a conjugated diene | Enzyme-mediated macrocyclization |

| This compound | Acyclic trienoic acid | Intramolecular [4+2] cycloaddition |

Development of Greener Chemical Processes

The principles of green chemistry, which focus on designing chemical processes that reduce or eliminate the use and generation of hazardous substances, are central to modern synthetic chemistry. The development of greener synthetic routes to this compound would be a significant research focus.

One promising approach is the use of ring-closing metathesis (RCM), a powerful tool for the formation of macrocycles. cam.ac.uk The use of highly efficient and recyclable catalysts, such as modern ruthenium-based catalysts, could enhance the atom economy and reduce waste. Moreover, employing solvents derived from renewable resources or even solvent-free conditions could further improve the environmental footprint of the synthesis.

Another green strategy could involve the use of renewable starting materials. For example, long-chain unsaturated fatty acids derived from plant oils could potentially be transformed into the necessary precursors for the synthesis of the cycloundecane ring. acs.org The oxidative cleavage of oleic acid, for instance, can yield dicarboxylic acids that serve as versatile building blocks. acs.org

| Green Chemistry Principle | Potential Application in Synthesis | Anticipated Benefit |

| Atom Economy | Ring-Closing Metathesis (RCM) | High efficiency and reduced byproducts. |

| Use of Renewable Feedstocks | Derivatization of plant-based fatty acids | Reduced reliance on petrochemicals. |

| Catalysis | Use of recyclable solid-supported catalysts | Simplified purification and catalyst reuse. |

| Safer Solvents | Reactions in water or bio-derived solvents | Reduced toxicity and environmental impact. |

Innovative Applications in Advanced Functional Materials

The diene and carboxylic acid functionalities of this compound make it an attractive building block for the synthesis of novel polymers and advanced functional materials. The carboxylic acid group provides a handle for further chemical modifications, such as esterification or amidation, allowing for the incorporation of the macrocycle into larger polymer backbones.

The diene moiety could participate in polymerization reactions, such as Diels-Alder polymerization, to create cross-linked materials with unique thermal and mechanical properties. Furthermore, the macrocyclic structure itself could impart specific properties to a material, such as influencing chain packing and morphology. Research in this area could explore the synthesis of polyesters or polyamides containing the cycloundecadiene ring and investigate their potential applications as, for example, novel biodegradable plastics or materials for coatings and adhesives. The conformational rigidity of the macrocycle could also be exploited in the design of materials with specific host-guest properties. researchgate.net

| Functional Group | Potential Material Application | Resulting Material Property |

| Carboxylic Acid | Monomer for polyester (B1180765) synthesis | Enhanced thermal stability, tailored degradability. |

| Diene | Cross-linking agent in polymers | Increased rigidity and solvent resistance. |

| Macrocyclic Ring | Component of supramolecular assemblies | Formation of porous materials for sensing or separation. |

Synergy with Computational Design in Organic Synthesis

Computational chemistry offers powerful tools for predicting the properties and reactivity of molecules, thereby guiding synthetic efforts. In the context of this compound, computational studies could play a crucial role in several areas.

Density Functional Theory (DFT) calculations could be employed to predict the most stable conformation of the macrocycle and to understand the stereochemical outcomes of potential synthetic reactions. rsc.org This would be particularly valuable in designing stereoselective syntheses. Molecular dynamics simulations could provide insights into the flexibility and conformational landscape of the macrocycle, which is important for understanding its potential interactions with other molecules and its suitability for incorporation into materials.

Furthermore, computational tools can be used to design novel catalysts for the synthesis of this macrocycle or to predict its potential biological activity by docking it into the active sites of enzymes. amanote.com

| Computational Method | Application to Research | Information Gained |

| Density Functional Theory (DFT) | Reaction mechanism studies | Transition state energies, reaction pathways, and stereoselectivity. |

| Molecular Dynamics (MD) | Conformational analysis | Understanding of molecular flexibility and shape. |

| Molecular Docking | Virtual screening | Prediction of potential biological targets and binding affinities. |

Q & A

Q. What experimental strategies resolve contradictions in reported bioactivity data for this compound?

- Methodological Answer : Replicate assays under standardized conditions (e.g., cell line, incubation time, solvent controls). Use orthogonal assays (e.g., SPR for binding affinity vs. cell viability for cytotoxicity) to cross-verify results. Apply multivariate statistics (ANOVA with post-hoc Tukey tests) to identify confounding variables (e.g., impurity profiles, solvent residues) .

Q. How can isotopic labeling (e.g., C, H) elucidate metabolic pathways of this compound in vivo?

- Methodological Answer : Synthesize C-labeled analogs via carboxylation with CO. Administer to model organisms and track metabolites using radio-HPLC or accelerator mass spectrometry (AMS). For kinetic isotope effects (KIEs), use H-labeled dienes and analyze via LC-MS/MS fragmentation patterns .

Q. What advanced chromatographic methods separate enantiomers or diastereomers of this compound?

- Methodological Answer : Employ chiral stationary phases (CSPs) like cellulose tris(3,5-dimethylphenylcarbamate) for HPLC. Optimize mobile phase composition (e.g., hexane:isopropanol with 0.1% TFA). Validate enantiomeric excess (ee) via circular dichroism (CD) or polarimetry. For diastereomers, use reverse-phase LC with ion-pairing agents (e.g., TFA) .

Data Analysis & Reporting Standards

Q. How should researchers statistically analyze dose-response data for this compound’s bioactivity?

Q. What validation criteria ensure robustness in quantitative structure-activity relationship (QSAR) models for derivatives?

- Methodological Answer : Apply internal validation (cross-validation, bootstrapping) and external validation (holdout test sets). Report , RMSE, and metrics. Use applicability domain (AD) analysis to flag extrapolations. Adhere to OECD QSAR validation principles .

Ethical & Regulatory Considerations

Q. How can researchers address discrepancies between experimental and computational toxicity predictions?

- Methodological Answer : Perform Ames tests (OECD 471) for mutagenicity and zebrafish embryo assays (OECD 236) for acute toxicity. Compare with in silico tools (e.g., TEST, ProTox-II) using receiver operating characteristic (ROC) curves. Adjust computational models with experimental data to improve predictive accuracy .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.